molecular formula C16H20N2O2S B11344375 2-(4-ethylphenoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide

2-(4-ethylphenoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide

Cat. No.: B11344375
M. Wt: 304.4 g/mol
InChI Key: ABKJYVMVNSXXRU-UHFFFAOYSA-N
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Description

2-(4-Ethylphenoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide is a synthetic acetamide derivative featuring a 4-ethylphenoxy group and a 2-methyl-1,3-thiazol-4-yl substituent. The compound’s structure integrates a thiazole ring, a heterocyclic moiety known for its role in modulating biological activity, and an ethylphenoxy group, which may influence lipophilicity and receptor binding.

Properties

Molecular Formula

C16H20N2O2S

Molecular Weight

304.4 g/mol

IUPAC Name

2-(4-ethylphenoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide

InChI

InChI=1S/C16H20N2O2S/c1-3-13-4-6-15(7-5-13)20-10-16(19)17-9-8-14-11-21-12(2)18-14/h4-7,11H,3,8-10H2,1-2H3,(H,17,19)

InChI Key

ABKJYVMVNSXXRU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NCCC2=CSC(=N2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylphenoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide typically involves the following steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-ethylphenol with an appropriate acylating agent to form the 4-ethylphenoxy intermediate.

    Thiazole Intermediate Synthesis: Concurrently, 2-methyl-1,3-thiazole is synthesized through the cyclization of appropriate precursors.

    Coupling Reaction: The final step involves coupling the 4-ethylphenoxy intermediate with the thiazole intermediate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group attached to the phenoxy ring, forming corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.

    Substitution: The phenoxy and thiazole rings can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products

    Oxidation: Formation of 4-ethylphenoxyacetic acid or corresponding aldehydes.

    Reduction: Formation of 2-(4-ethylphenoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]amine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Structure

The chemical structure of 2-(4-ethylphenoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide can be described as follows:

  • Core Structure : The compound features a phenoxy group attached to an acetamide moiety, with a thiazole derivative contributing to its biological activity.
  • Molecular Formula : C15H20N2O2S
  • Molecular Weight : Approximately 288.39 g/mol

Properties

The compound exhibits solubility in organic solvents and has moderate stability under standard laboratory conditions. Its unique structure allows for diverse interactions with biological targets, making it a candidate for various pharmacological studies.

Antimicrobial Activity

Research indicates that compounds with thiazole rings often exhibit significant antimicrobial properties. For instance, derivatives similar to 2-(4-ethylphenoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide have shown effectiveness against a range of pathogens, including bacteria and fungi. Studies have reported minimum inhibitory concentrations (MICs) as low as 128 µg/mL against common strains like Escherichia coli and Staphylococcus aureus .

Neuroprotective Effects

The compound's potential as a neuroprotective agent has been investigated, particularly in relation to neurodegenerative diseases such as Alzheimer's. Similar thiazole-containing compounds have demonstrated the ability to inhibit acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine in the brain. Inhibiting AChE can help increase acetylcholine levels, potentially improving cognitive function .

Anticancer Activity

Recent studies have explored the anticancer properties of thiazole derivatives. Compounds similar to 2-(4-ethylphenoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide have been shown to induce apoptosis in various cancer cell lines while sparing normal cells. For example, one study reported an IC50 value of 5 µM for a related compound against human breast cancer cells .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeObserved EffectReference
AntimicrobialE. coli, S. aureusMIC = 128 µg/mL
NeuroprotectiveHuman neuronal cellsAChE inhibition
AnticancerHuman breast cancer cellsIC50 = 5 µM

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers synthesized several thiazole derivatives and tested their antimicrobial efficacy against Staphylococcus aureus. The study found that the derivatives exhibited varying degrees of activity, with some showing enhanced potency when combined with other antimicrobial agents .

Case Study 2: Neuroprotective Mechanism

A study focused on the neuroprotective effects of thiazole derivatives highlighted their mechanism of action through AChE inhibition. The research utilized molecular docking simulations to predict binding affinities, revealing that certain structural modifications significantly improved inhibitory potency against AChE .

Case Study 3: Anticancer Properties

In vitro studies were conducted to evaluate the cytotoxic effects of thiazole-containing compounds on various cancer cell lines. One notable finding was the selective toxicity exhibited by these compounds towards cancerous cells compared to normal fibroblasts, suggesting their potential for targeted cancer therapy .

Mechanism of Action

The mechanism of action of 2-(4-ethylphenoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide involves its interaction with specific molecular targets. The phenoxy and thiazole moieties can interact with enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s unique structure can be compared to other acetamide-thiazole derivatives, focusing on substituent effects and pharmacological profiles. Below is a detailed comparison:

Compound Name Key Substituents Molecular Formula Pharmacological Activity Structural Differences
2-(4-Ethylphenoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide 4-Ethylphenoxy, 2-methylthiazole-ethyl C₁₆H₂₀N₂O₂S Not explicitly reported (inferred: potential β-adrenergic modulation based on thiazole core) Ethylphenoxy group enhances lipophilicity; thiazole-ethyl chain may optimize receptor binding.
Mirabegron (2-(2-Amino-1,3-thiazol-4-yl)-N-[4-[2-[[(2R)-2-hydroxy-2-phenylethyl]amino]ethyl]phenyl]acetamide) Amino-thiazole, hydroxy-phenylethylamino group C₂₁H₂₄N₄O₂S β3-adrenergic agonist (treatment of overactive bladder) Amino-thiazole core with extended phenyl-ethylamine chain; higher molecular weight.
D265-0194 (2-(2-Methyl-1,3-thiazol-4-yl)-N-(2-methylphenyl)acetamide) 2-Methylthiazole, 2-methylphenyl C₁₃H₁₅N₂OS Screening compound (unspecified target; possibly kinase or GPCR-related) Simpler structure with methylphenyl group; lacks ethylphenoxy side chain.
2-[N-(4-Methoxyphenyl)acetamido]-1,3-thiazol-4-yl acetate Methoxyphenyl, acetyloxy-thiazole C₁₄H₁₄N₂O₄S Intermediate for bioactive derivatives (e.g., antimicrobial or anticancer agents) Methoxyphenyl and acetyloxy groups alter polarity and reactivity compared to ethylphenoxy.

Key Findings from Comparative Studies

Thiazole Core Modifications: The 2-methyl substitution on the thiazole ring (present in the target compound and D265-0194) may enhance metabolic stability compared to unsubstituted thiazoles . Mirabegron’s amino-thiazole group is critical for β3-adrenergic receptor selectivity, whereas the ethylphenoxy group in the target compound could favor alternative receptor interactions .

Side Chain Influence: Phenoxy groups (e.g., 4-ethylphenoxy vs. Ethylphenoxy and hydroxy-phenylethylamino chains (as in mirabegron) suggest divergent pharmacokinetic profiles, with mirabegron’s polar side chain favoring urinary excretion .

Synthetic Pathways: The target compound may be synthesized via methods similar to those for D265-0194, involving condensation of thiazole-ethylamine with ethylphenoxy-acetyl chloride . Mirabegron’s synthesis requires chiral resolution of the hydroxy-phenylethyl group, adding complexity compared to the target compound’s achiral structure .

Biological Activity

2-(4-ethylphenoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the current understanding of its biological properties, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure

The compound can be represented by the following chemical structure:

C15H20N2O2S\text{C}_{15}\text{H}_{20}\text{N}_2\text{O}_2\text{S}

Biological Activity Overview

The biological activity of 2-(4-ethylphenoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide has been explored in several studies, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Recent research has indicated that compounds with thiazole derivatives exhibit significant antimicrobial activity. In vitro studies have shown that thiazole-containing compounds can inhibit the growth of various bacteria and fungi. For instance, benzothiazole derivatives have been reported with IC50 values ranging from 7.7 μM to 11.1 μM against specific microbial strains .

CompoundR GroupIC50 (μM)MIC (μM)
7aH7.7 ± 0.80.08
7e4-F9.2 ± 1.50.09
7fCF311.1 ± 1.80.09

Anti-inflammatory Properties

The compound's anti-inflammatory effects have been linked to its ability to inhibit key inflammatory mediators such as cytokines and prostaglandins. Studies suggest that thiazole derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases.

Anticancer Potential

Emerging evidence points to the anticancer properties of thiazole-containing compounds. Several derivatives have shown cytotoxic effects on various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific pathways involved include the modulation of p53 and NF-kB signaling pathways.

Case Studies

Several case studies have highlighted the efficacy of thiazole-based compounds:

  • Study on Antimicrobial Efficacy : A study investigated the antimicrobial activity of thiazole derivatives against resistant strains of Staphylococcus aureus, demonstrating significant inhibition at low concentrations .
  • Anti-inflammatory Mechanism : Research published in a pharmacological journal detailed how a thiazole derivative inhibited TNF-alpha production in macrophages, showcasing its potential as an anti-inflammatory agent .
  • Anticancer Activity : A recent investigation into the cytotoxic effects of thiazole derivatives against breast cancer cells reported a significant decrease in cell viability with an IC50 value of approximately 10 μM .

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